molecular formula C5H7NO3 B2553821 2-Oxo-pyrrolidine-3-carboxylic acid CAS No. 96905-67-8

2-Oxo-pyrrolidine-3-carboxylic acid

Cat. No. B2553821
CAS RN: 96905-67-8
M. Wt: 129.115
InChI Key: HPQCENXKIPSQSA-GSVOUGTGSA-N
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Description

2-Oxo-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a ketone group (2-oxo) and a carboxylic acid group (3-carboxylic acid) on the pyrrolidine ring. This compound is of interest due to its potential as a building block in organic synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to this compound, has been explored in various studies. For instance, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described, which allows for the introduction of different substituents at the C-2 position of the pyrrolidine ring . Additionally, a clean and efficient one-pot synthesis method using ball milling under solvent-free and catalyst-free conditions has been developed for the synthesis of new 2-oxo-pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents and functional groups. The crystal structure of related compounds has been investigated, providing insights into the molecular packing and stabilization through hydrogen bonding and π-π electron interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the versatility of pyrrolidine-related structures in catalysis . The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts has also been studied, showing the formation of coordination polymers and metallomacrocycles, which indicates the potential for forming complex structures from simple pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. The presence of both ketone and carboxylic acid groups can affect the compound's solubility, acidity, and reactivity. These properties are essential for the compound's behavior in different environments and its suitability for various applications, such as in the synthesis of more complex molecules or as intermediates in pharmaceuticals .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Menegazzo et al. (2006) discussed the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, originating from 2-oxo-pyrrolidine-3-carboxylic acid derivatives. This research highlighted the 12-helix conformation of these compounds, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Spectroscopic Properties and Quantum Mechanical Study

  • Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a derivative of this compound using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research provided insights into the compound's molecular properties, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Applications in Biophysical and Biomedical Research

  • Dobrynin et al. (2021) explored the use of pyrrolidine derivatives, including 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, in biophysical and biomedical research. These stable free radicals, particularly nitroxides of the pyrrolidine series, are utilized as molecular probes and labels in magnetic resonance spectroscopy and imaging, demonstrating high stability in biological systems (Dobrynin et al., 2021).

Antibacterial Drug Synthesis

  • In a study by Devi et al. (2018), derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid were synthesized as potential antibacterial drugs. This research not only confirmed the chemical structures of these compounds but also tested their in vitro antibacterial effectiveness against various bacteria, demonstrating moderate to good activity (Devi et al., 2018).

Safety and Hazards

2-Oxo-pyrrolidine-3-carboxylic acid is classified as a hazardous substance. It can cause serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new molecules can be guided by the synthetic strategies used for pyrrolidine derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

2-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCENXKIPSQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96905-67-8
Record name 2-oxopyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A flask was charged with methyl 2-oxopyrrolidine-3-carboxylate (500 mg, 3.49 mmol), potassium trimethylsilanolate (1344 mg, 10.48 mmol) and THF (10 mL). The reaction mixture was stirred at room temperature until the starting material had been consumed (overnight). Then HCl (20 mL, 2.0M in Et2O) was added and the mixture was stirred for 30 minutes. Then the mixture was filtered to remove the solid and the solvent was removed under reduced pressure to give the crude product (188.7 mg, 41.84%), which was used for next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
1344 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
41.84%

Synthesis routes and methods II

Procedure details

To 0.50 g (3.18 mmol) 2-oxo-pyrollidine-carboxylic acid ethyl ester in 10 mL EtOH are added 5 mL aq. NaOH (1M) solution. The reaction mixture is stirred at r.t. for 3 h. The EtOH is removed in vacuo and the residue is diluted with water and acidified with aq. HCl (2M) solution. The resulting precipitate is filtered and dried.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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